molecular formula C10H11ClF3N B8072365 (R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1466429-18-4

(R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B8072365
CAS No.: 1466429-18-4
M. Wt: 237.65 g/mol
InChI Key: OZHFWZYKRYFCJI-SBSPUUFOSA-N
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Description

(R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indanylamines It is characterized by the presence of a trifluoromethyl group attached to the indane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indane ring structure, which is then functionalized with a trifluoromethyl group.

    Reaction Conditions: The introduction of the trifluoromethyl group can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

    Amination: The next step involves the introduction of the amine group. This can be achieved through reductive amination, where the intermediate ketone is reacted with an amine source in the presence of a reducing agent, such as sodium borohydride.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce various amine derivatives.

Scientific Research Applications

(R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter systems in the brain.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-4-(Methyl)indanylamine hydrochloride
  • (1R)-4-(Ethyl)indanylamine hydrochloride
  • (1R)-4-(Chloromethyl)indanylamine hydrochloride

Uniqueness

(R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets.

Properties

IUPAC Name

(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14;/h1-3,9H,4-5,14H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHFWZYKRYFCJI-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC=C2C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1466429-18-4
Record name (1R)-1-Amino-4-(trifluoromethyl)indane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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